4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes aromatic rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-phenylprop-2-en-1-ol, which can be synthesized from cinnamaldehyde through reduction . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but with a propynyl group instead of a phenylprop-2-en-1-yl group.
Cinnamaldehyde: Shares the phenylprop-2-en-1-yl moiety but lacks the sulfonamide group.
Indole derivatives: Contain aromatic rings and exhibit diverse biological activities.
Uniqueness
4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide is unique due to its combination of aromatic rings and a sulfonamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
177763-18-7 |
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Molecular Formula |
C22H21NO2S |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-methyl-N-[2-(3-phenylprop-2-enyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H21NO2S/c1-18-14-16-21(17-15-18)26(24,25)23-22-13-6-5-11-20(22)12-7-10-19-8-3-2-4-9-19/h2-11,13-17,23H,12H2,1H3 |
InChI Key |
MUEKGHGXTRCCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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